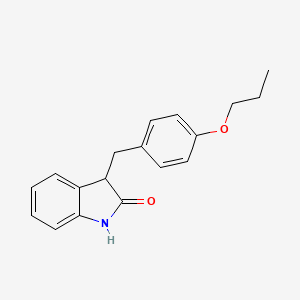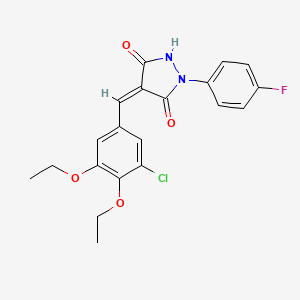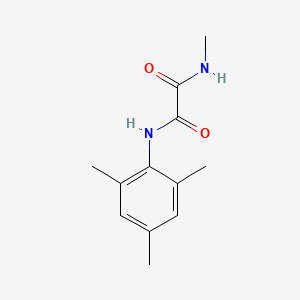
3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as PBI, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields. PBI is a derivative of indole, a heterocyclic aromatic organic compound, and has been synthesized through a number of methods.
Mécanisme D'action
The mechanism of action of 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer. Additionally, 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory properties, which could have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are a number of future directions for the study of 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one and its potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of new synthesis methods for 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one could lead to improvements in its production and potential applications.
Méthodes De Synthèse
The synthesis of 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination reactions. These methods have been successful in producing 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one with high yields and purity.
Applications De Recherche Scientifique
3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Its unique chemical structure makes it a promising candidate for drug discovery and development. 3-(4-propoxybenzyl)-1,3-dihydro-2H-indol-2-one has been shown to have activity against various cancer cell lines, as well as potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[(4-propoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-11-21-14-9-7-13(8-10-14)12-16-15-5-3-4-6-17(15)19-18(16)20/h3-10,16H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOHBMBFZCWHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Propoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)
![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)